

Technical Guide: Physicochemical Properties of 2-Bromo-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-methylpyridine

Cat. No.: B113505

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **2-Bromo-6-methylpyridine**, a pivotal building block in the synthesis of novel pharmaceutical compounds and functional materials. This document outlines its boiling point and density, details the experimental methodologies for their determination, and presents a representative synthetic workflow.

Core Physicochemical Data

The essential physical properties of **2-Bromo-6-methylpyridine** (CAS Number: 5315-25-3) are summarized below. These values are critical for reaction setup, process scale-up, and safety considerations in a laboratory and manufacturing environment.

Property	Value	Conditions
Boiling Point	102-103 °C	at 20 mmHg[1][2][3][4][5][6]
Density	1.512 g/mL	at 25 °C[1][2][3][4]
Molecular Weight	172.02 g/mol	
Molecular Formula	C ₆ H ₆ BrN	

Experimental Protocols

The determination of the boiling point and density of liquid chemical compounds such as **2-Bromo-6-methylpyridine** is fundamental to their characterization. The following sections describe standard laboratory protocols for these measurements.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For research purposes, especially with limited sample quantities, the micro-reflux method is a common and accurate technique.

Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Thermometer or digital temperature probe
- Heating block or oil bath
- Small magnetic stir bar (optional, for even heating)
- Clamping apparatus

Methodology:

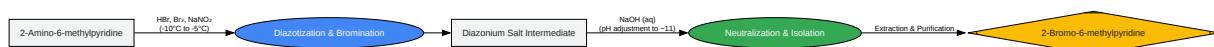
- Approximately 0.5 mL of the liquid sample (**2-Bromo-6-methylpyridine**) is placed into the test tube, along with a small stir bar if used.
- The test tube is securely clamped within the heating block or oil bath.
- A thermometer is positioned in the test tube such that the bulb is approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is being measured, not the liquid itself.
- The sample is gently heated. The stirrer, if used, should be turned on to ensure smooth boiling.
- As the liquid heats, it will begin to boil and reflux. A "reflux ring" of condensing vapor will become visible on the walls of the test tube.

- The position of the thermometer should be adjusted so that the bulb is level with the top of this reflux ring.
- The temperature is recorded when it stabilizes at the point of steady reflux. This stable temperature is the boiling point of the liquid at the ambient atmospheric pressure. It is important to also record the barometric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Apparatus:


- Analytical balance (accurate to at least 0.001 g)
- Graduated cylinder (e.g., 10 mL) or a pycnometer (density bottle) for higher accuracy
- Thermometer

Methodology:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
- A known volume of **2-Bromo-6-methylpyridine** is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error. If using a pycnometer, it is filled to its calibrated volume.
- The mass of the graduated cylinder or pycnometer containing the liquid is then measured.
- The temperature of the liquid is recorded, as density is temperature-dependent.
- The density (ρ) is calculated using the formula: $\rho = (\text{mass of liquid}) / (\text{volume of liquid})$ where the mass of the liquid is the difference between the mass of the filled and empty container.
- For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.

Synthetic Workflow: Preparation of 2-Bromo-6-methylpyridine

The following diagram illustrates a common synthetic route for the preparation of **2-Bromo-6-methylpyridine** from 2-Amino-6-methylpyridine, a widely used method in organic synthesis. This workflow is crucial for researchers planning to produce this intermediate in-house.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. phillysim.org [phillysim.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. vernier.com [vernier.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113505#2-bromo-6-methylpyridine-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com